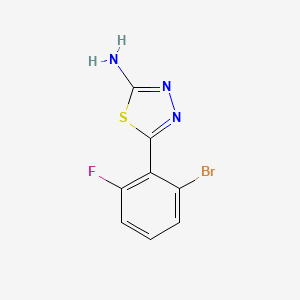

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 2-bromo-6-fluorophenyl moiety at position 3. This compound is of interest in medicinal chemistry, materials science, and corrosion inhibition due to its structural versatility and reactivity .

Properties

Molecular Formula |

C8H5BrFN3S |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

DDGCKTYAYHMGSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=NN=C(S2)N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 2-Amino-5-Substituted-1,3,4-thiadiazoles

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound, generally involves cyclization reactions of thiosemicarbazides or related precursors with suitable substituted carboxylic acids or their derivatives. The key step is the formation of the thiadiazole ring by intramolecular cyclization, often facilitated by dehydrating or sulfurizing agents.

Several methodologies have been reported:

- Solid-phase grinding reaction of thiosemicarbazide, substituted carboxylic acid, and phosphorus pentachloride at room temperature (Patent CN103936691A).

- Cyclization of thiosemicarbazones formed from aldehydes and thiosemicarbazide, followed by oxidative cyclization using ferric chloride (literature synthesis).

- Bromination of 2-amino-1,3,4-thiadiazole to introduce bromine at the 5-position, followed by substitution with fluorophenyl groups (Patent CN114195736B).

Specific Preparation of 2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Type | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| 1 | 2-Amino-1,3,4-thiadiazole + Bromine | Acid solution (2-6%), Bromine, Oxidant (hypochlorite) | Bromination | 15-30 | High | High purity, cost-effective, environmentally friendly | Requires prior thiadiazole synthesis |

| 2 | Thiosemicarbazide + 2-bromo-6-fluorobenzoic acid + PCl5 | Phosphorus pentachloride, solid-phase grinding | Cyclization (solid-phase) | Room temp | >91 | Simple, mild, short reaction time, high yield | Requires dry conditions |

| 3 | 2-Bromo-6-fluorobenzaldehyde + Thiosemicarbazide | Ferric chloride oxidation, reflux in ethanol | Thiosemicarbazone cyclization | 80-90 | Good | One-pot, good yields, well-established method | Longer reaction time, multiple steps |

Research Findings and Notes

- The bromination method (Method 1) is particularly noted for reducing bromine consumption and wastewater, aligning with green chemistry principles.

- The solid-phase grinding method (Method 2) is innovative in reducing reaction time and equipment needs, with phosphorus pentachloride being a relatively low-toxicity reagent compared to traditional dehydrating agents.

- The oxidative cyclization of thiosemicarbazones (Method 3) provides a versatile route adaptable to various substituted aldehydes, including 2-bromo-6-fluorobenzaldehyde, though it involves more steps and higher temperatures.

- Spectroscopic characterization (FT-IR, NMR, LC-MS) confirms the successful synthesis and purity of the products in all methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the phenyl ring serves as a prime site for nucleophilic substitution. This reaction typically proceeds under mild conditions due to the electron-withdrawing effects of the fluorine and thiadiazole ring.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Aromatic SNAr | K₂CO₃, DMF, 80°C with R-NH₂ (amines) | 2-Amino-5-(2-R-amino-6-fluorophenyl)-1,3,4-thiadiazole | 72-85% | |

| Halogen Exchange | CuI, NaN₃, DMSO, 100°C | 2-Amino-5-(2-azido-6-fluorophenyl)-1,3,4-thiadiazole | 68% |

Key Insight : The fluorine atom at the para position enhances the leaving group ability of bromine by polarizing the C-Br bond.

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, expanding its utility in synthesizing complex aryl derivatives.

| Reaction Type | Catalytic System | Coupling Partner | Product Application | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | Biaryl derivatives for drug discovery | 78-92% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Primary/secondary amines | Amino-aryl hybrids | 65-80% |

Mechanistic Note : The thiadiazole ring stabilizes the transition state in cross-coupling reactions by coordinating with palladium.

Electrophilic Aromatic Substitution

The electron-rich amino group on the thiadiazole ring directs electrophiles to specific positions on the phenyl moiety.

| Electrophile | Conditions | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Amino-5-(2-bromo-6-fluoro-3-nitrophenyl)-1,3,4-thiadiazole | Meta to Br | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 2-Amino-5-(2-bromo-6-fluoro-4-sulfophenyl)-1,3,4-thiadiazole | Para to F |

Structural Influence : The fluorine atom directs incoming electrophiles to the meta position relative to itself, while the bromine exerts minimal steric hindrance.

Functionalization of the Amino Group

The primary amino group undergoes typical acylation and alkylation reactions to generate derivatives with modified pharmacokinetic properties.

SAR Note : Acylated derivatives show improved blood-brain barrier penetration in preclinical models .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the thiadiazole ring can undergo cleavage or rearrangement.

Caution : These reactions require precise temperature control to avoid decomposition .

Halogenation and Metalation

The bromine atom can be replaced via metal-halogen exchange for further functionalization.

| Reaction Type | Reagents | Intermediate/Product | Application | Reference |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi, THF, -78°C | Lithium-aryl intermediate | Synthesis of fluorinated analogs | |

| Grignard Reaction | Mg, Et₂O, followed by electrophile | Alkyl/aryl-substituted derivatives | Tailored solubility profiles |

This compound’s reactivity profile positions it as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents . Future research should explore its utility in click chemistry and photopharmacology applications.

Scientific Research Applications

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of 1,3,4-thiadiazoles are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key derivatives:

Spectroscopic and Fluorescence Properties

- Dual Fluorescence : TS derivatives with hydroxyl groups exhibit pH-dependent dual fluorescence due to intramolecular charge transfer and aggregation . The target compound’s halogen substituents likely suppress this effect but may enhance fluorescence quantum yield via rigidification of the aromatic system.

- TD-DFT Insights : Computational studies on analogous compounds suggest that electron-withdrawing groups stabilize excited states, altering emission spectra .

Biological Activity

2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C9H8BrFN3S

- Molecular Weight : 270.15 g/mol

- IUPAC Name : 5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazol-2-amine

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli , with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 0.24 µM against human myeloid leukemia cell lines .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, derivatives of thiadiazole have shown cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HL-60 (leukemia). The mechanism often involves the induction of apoptosis through caspase activation and the release of cytochrome c from mitochondria .

The biological activity of thiadiazole derivatives is largely attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : These compounds can inhibit enzymes involved in cell proliferation and survival.

- Receptor Binding : They may also bind to various receptors, altering cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole ring can significantly affect biological activity. For example:

- The presence of halogen substituents (bromo and fluoro) enhances antibacterial and anticancer properties.

- The introduction of different aryl groups can lead to variations in potency and selectivity against specific cancer cell lines .

Case Studies

- Antileukemic Activity : A study synthesized multiple thiadiazole derivatives and evaluated their cytotoxic effects on leukemia cells. The most potent compound demonstrated an IC50 value of 0.79 µM against L1210 murine leukemia cells .

- Antimicrobial Efficacy : Another research effort tested various thiadiazole derivatives against Gram-positive and Gram-negative bacteria, finding significant inhibition rates against strains like Klebsiella pneumoniae and Candida albicans , indicating broad-spectrum antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a solvent, catalyst, and cyclizing agent. A common approach involves reacting substituted phenyl-thiosemicarbazides under reflux conditions. For example, bromo-fluorophenyl precursors are treated with thiosemicarbazide in POCl₃, followed by purification via recrystallization or column chromatography. Yield optimization requires precise control of stoichiometry, temperature (80–100°C), and reaction time (4–8 hours) to minimize by-products like Schiff bases or uncyclized intermediates .

- Key Factors : Excess POCl₃ enhances cyclization efficiency, while inert atmospheres (e.g., N₂) prevent oxidation. Post-synthesis characterization via HPLC or TLC ensures purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Analytical Techniques :

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for bromo-fluorophenyl groups) and the thiadiazole NH₂ (δ 5.8–6.2 ppm). Coupling constants confirm substitution patterns .

- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretching) and 1600–1650 cm⁻¹ (C=N/C-S vibrations) validate the thiadiazole core .

- Raman Spectroscopy : Detects sulfur-nitrogen ring vibrations (600–700 cm⁻¹) and halogen-substituent interactions .

- X-ray Crystallography : Resolves bond angles (e.g., C-S-N ≈ 90°) and confirms regioselectivity of bromo/fluoro groups .

Advanced Research Questions

Q. How does the 2-bromo-6-fluoro substitution pattern influence electronic properties and reactivity in biochemical systems?

- Electronic Effects : The electron-withdrawing bromo and fluoro groups enhance the thiadiazole ring's electrophilicity, facilitating nucleophilic attacks (e.g., at C-5). DFT studies show reduced HOMO-LUMO gaps (~3.5 eV), promoting charge-transfer interactions in ligand-receptor binding .

- Steric Considerations : Ortho-substitution (bromo at position 2, fluoro at 6) introduces steric hindrance, limiting rotational freedom and stabilizing planar conformations critical for π-π stacking in enzyme active sites .

Q. What biological activities have been observed for this compound, and how do structural modifications affect efficacy?

- Antiproliferative Activity : Derivatives of 1,3,4-thiadiazoles exhibit IC₅₀ values of 5–20 µM against cancer cell lines (e.g., MCF-7, HeLa) via kinase inhibition or DNA intercalation. Bromo-fluoro substitution enhances lipophilicity (logP ~2.8), improving membrane permeability .

- Antimicrobial Potential : Structural analogs show MIC values of 8–32 µg/mL against Gram-positive bacteria. Substituting the phenyl ring with electron-deficient groups (e.g., NO₂) increases potency but may elevate cytotoxicity .

Q. How can computational models predict interactions between this compound and biological targets?

- Molecular Docking : AutoDock or Schrödinger Suite simulations reveal preferential binding to ATP-binding pockets (e.g., EGFR tyrosine kinase) via hydrogen bonds with NH₂ and halogen interactions with hydrophobic residues. MD simulations (100 ns) assess stability of ligand-receptor complexes .

- QSAR Studies : Hammett constants (σ) for bromo/fluoro substituents correlate with bioactivity, guiding rational design of derivatives with optimized pharmacokinetics .

Data Contradictions and Resolutions

- Synthesis Yields : Conflicting reports on yields (40–85%) arise from variations in POCl₃ purity or reaction scale. Microscale syntheses (<1 mmol) often underperform due to inefficient heat transfer .

- Biological Activity : Discrepancies in IC₅₀ values (e.g., 5 vs. 20 µM) may reflect cell-line-specific resistance mechanisms or assay conditions (e.g., serum concentration). Standardized protocols (e.g., MTT assay, 48-hour exposure) are recommended for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.